N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide
Description
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide is a tertiary amide featuring a cyclopentane ring substituted with an aminomethyl group at the 3-position and a 2,2-dimethylpropanamide (pivalamide) moiety. The cyclopentyl-aminomethyl group introduces steric hindrance and conformational rigidity, distinguishing it from phenyl or heterocyclic analogs.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-[3-(aminomethyl)cyclopentyl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)10(14)13-9-5-4-8(6-9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14) |
InChI Key |
WQFGIHQFHXARLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCC(C1)CN |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide involves several steps. One common synthetic route includes the reaction of cyclopentylamine with 2,2-dimethylpropanoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process . The product is then purified using standard techniques such as recrystallization or chromatography .
the synthesis can be scaled up using similar reaction conditions and purification techniques .
Chemical Reactions Analysis
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo substitution reactions with various electrophiles, such as alkyl halides or acyl chlorides.
Scientific Research Applications
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is used in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: Although not used directly in medicine, it serves as a precursor for the development of potential therapeutic agents.
Industry: In industrial research, it is used to develop new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes . These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound’s cyclopentyl ring provides structural stability and enhances its binding affinity to the target sites .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, focusing on substituents, molecular properties, and synthetic yields:
*Calculated for C₁₁H₂₀N₂O.
Key Observations:
- Substituent Effects: Phenyl vs. Cyclopentyl: Phenyl analogs (e.g., N-(3-aminophenyl)-2,2-dimethylpropanamide) exhibit planar aromatic rings, facilitating π-π interactions, whereas the cyclopentyl group in the target compound introduces steric bulk and reduced conjugation . Heterocyclic Derivatives: Pyridyl (e.g., 4-iodo-3-pyridyl) and benzimidazole derivatives exhibit distinct electronic properties. The pyridyl group enables halogenation (e.g., iodination) for further functionalization , while benzimidazole derivatives show enhanced stability due to π-electron delocalization .
Synthetic Efficiency :
- The iodinated pyridyl derivative (N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide) achieved a 70% yield with high purity (95.9%) via low-temperature lithiation and iodine quenching .
- Benzimidazole analogs required multi-step coupling reactions, with yields ranging from 35% to 90% depending on substituents .
Target Compound’s Potential:
The cyclopentyl-aminomethyl group may enhance metabolic stability compared to phenyl analogs, making it suitable for central nervous system (CNS) therapeutics where blood-brain barrier penetration is critical. Its steric hindrance could reduce off-target interactions, improving selectivity.
Physicochemical and Stability Considerations
- Solubility : Pyridyl and benzimidazole derivatives show moderate solubility in polar aprotic solvents (e.g., THF, DMSO) , whereas the target compound’s cyclopentyl group may lower aqueous solubility.
- Stability : Benzimidazole derivatives exhibit high thermal and oxidative stability due to aromatic stacking , while iodinated pyridyl derivatives require protection from light to prevent degradation .
Biological Activity
N-[3-(Aminomethyl)cyclopentyl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentyl group attached to an amine and a dimethylpropanamide moiety. This structure suggests potential interactions with various biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound may involve:
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as growth and apoptosis.
- Receptor Interaction : It may bind to receptors that modulate neurotransmitter activity, influencing neurological functions and behaviors.
1. Anticancer Activity
Research indicates that compounds similar to this compound have shown promise as anticancer agents. For instance, inhibitors targeting the phosphoinositide 3-kinase (PI3K) pathway are being explored for their role in cancer therapy. Compounds that modulate this pathway can potentially inhibit tumor growth and proliferation .
2. Neuroprotective Effects
Studies have suggested that compounds with similar structural motifs may exhibit neuroprotective properties by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells. This could be particularly relevant for conditions like Alzheimer's disease or Parkinson's disease.
Case Study 1: PI3K Inhibition
A study investigated the effects of a structurally related compound on PI3K activity. The results demonstrated that the compound significantly reduced PI3K activity in cancer cell lines, leading to decreased cell proliferation and increased apoptosis . This suggests that this compound could exhibit similar effects.
Case Study 2: Neuroprotection
In a model of neurodegeneration, a related compound was shown to protect neurons from apoptosis induced by oxidative stress. The mechanism was attributed to the modulation of glutamate receptors, highlighting the potential for therapeutic applications in neurodegenerative diseases.
Comparative Analysis
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Enzyme inhibition, Receptor modulation |
| Similar Compound A | Anticancer | PI3K inhibition |
| Similar Compound B | Neuroprotective | Glutamate receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
